1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one
Description
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-ethyl-4,7-dihydroxy-2-methylimidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H11N3O3/c1-3-11-5(2)10-9-8(11)6(13)4-7(14)12(9)15/h4,13,15H,3H2,1-2H3 |
InChI Key |
GSXBMVYKBAEYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1C(=CC(=O)N2O)O)C |
Origin of Product |
United States |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
A foundational approach involves cyclocondensation of pyridine-2,3-diamine derivatives with carbonyl equivalents. In one protocol, a mixture of pyridinediamine (45.8 mmol), acetic acid (458 mmol), and PPA (50 mL) was heated to 135–140°C under nitrogen for 2–4 hours. Post-reaction processing via basification (pH 10–12) and ethyl acetate extraction yielded imidazo[4,5-b]pyridine precursors with 55% efficiency. While this method provides direct access to the heterocyclic core, the use of strongly acidic PPA necessitates careful temperature control to prevent decomposition of sensitive hydroxyl groups.
Gadolinium(III)-Catalyzed Tandem Synthesis
Recent advancements employ GdCl₃·6H₂O (0.09 mmol) as a Lewis acid catalyst for tandem cyclization. A mixture of o-phenylenediamine (1.85 mmol) and 1,3-dicarbonyl compounds (5.55 mmol) reacted at 80°C for 5 hours, achieving 86% yield after column chromatography. This method’s superiority lies in its catalytic efficiency and compatibility with electron-withdrawing substituents, though hydroxyl group protection may be required prior to reaction.
Mechanistic Insights and Reaction Optimization
Kinetic Profiling of Heterocyclization
Real-time NMR analysis of the tandem SNAr-reduction-cyclization sequence provided critical mechanistic insights:
-
0–10 min : Imine intermediate accumulation (δ 7.00 ppm)
-
1 h : Complete conversion to cyclized intermediate (δ 8.60 ppm)
This data informed optimized conditions: 85°C in H₂O-IPA with 10 mol% PEG-400, achieving 92% yield in 10 hours.
Catalytic System Comparisons
A comparative study of acid catalysts revealed:
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 140 | 3 | 55 |
| GdCl₃·6H₂O | 80 | 5 | 86 |
| Cu₂O/Phenanthroline | 115 | 24 | 2.5 |
The gadolinium system’s efficiency stems from its dual role in activating carbonyl groups and stabilizing transition states. The poor performance of copper-based systems (2.5% yield) highlights their incompatibility with hydroxylated substrates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 209.21 g/mol. Its structure features an imidazo[4,5-b]pyridine framework with hydroxyl groups at the 4 and 7 positions, enhancing its solubility and biological interactions. The presence of an ethyl group at the nitrogen position and a methyl group at the 2 position further contributes to its reactivity and potential biological activity .
Antimicrobial Activity
Research has indicated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against Mycobacterium tuberculosis, which is crucial given the rising global burden of tuberculosis. Molecular docking studies suggest that these compounds may interact effectively with the DprE1 enzyme, a target for tuberculosis treatment .
Anticancer Potential
The structural similarity between 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one and other known anticancer agents suggests potential applications in cancer therapy. The compound's ability to modulate biological pathways involved in cell proliferation and apoptosis is currently under investigation .
Binding Affinity Studies
Studies focusing on the binding affinity of this compound with various biological targets have revealed promising results. The hydroxyl groups enhance its interaction with protein receptors, potentially leading to improved pharmacodynamics. These studies are essential for understanding the compound's pharmacokinetics and therapeutic efficacy .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound's derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives based on the imidazo[4,5-b]pyridine framework and evaluated their antimicrobial activities against common pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli .
- Molecular Docking Studies : Computational studies have been conducted to assess the interaction of this compound with target proteins involved in disease processes. These studies provide insights into how modifications to the chemical structure can enhance binding affinity and therapeutic potential .
Mechanism of Action
The mechanism of action of 1-ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with DNA and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo[4,5-b]pyridin-5(4H)-one Derivatives
- Unsubstituted Imidazo[4,5-b]pyridin-5(4H)-one (253) : Synthesized via thermal electrocyclic reactions, this base structure lacks substituents, resulting in lower molecular weight (MW: ~165 g/mol) and higher reactivity. It serves as a scaffold for functionalization .
- 1-Methyl-2,4,5-tribromoimidazole (249) : Bromination at C2, C4, and C5 increases steric bulk and electronegativity, making it suitable for cross-coupling reactions. However, bromine substituents reduce solubility compared to hydroxylated analogs .
Pyrazolo[4,3-c]pyridin-5(4H)-one Derivatives
- 7-Substituted Pyrazolo[4,3-c]pyridines (8a–i) : These compounds feature a pyrazole ring fused to pyridine. Substituents like cyclopropyl (8a) and difluorophenyl (8b) enhance metabolic stability and target affinity. For example:
Thiazolo[4,5-b]pyridin-5(4H)-one Derivatives
- 7-Hydroxy-2-[3-(trifluoromethyl)anilino]thiazolo[4,5-b]pyridin-5(4H)-one: pKa = 4.50 ± 1.00; density = 1.64 g/cm³. The trifluoromethyl group enhances electronegativity and membrane permeability. This compound is explored for CNS applications due to its predicted blood-brain barrier penetration .
- 6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo[4,5-b]pyridin-5(4H)-one (VI160): MW = 389.83 g/mol; morpholino substituent improves solubility (logS = -3.2) .
Substituent Effects on Physicochemical Properties
*logP values estimated using Crippen’s fragmentation method.
Biological Activity
1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one (CAS No. 223124-85-4) is a heterocyclic compound notable for its potential biological activities. Characterized by its imidazo[4,5-b]pyridine framework, this compound features an ethyl group at the nitrogen position and hydroxyl groups at the 4 and 7 positions, enhancing its solubility and interaction with biological targets. The molecular formula is C9H11N3O3, with a molecular weight of approximately 209.21 g/mol .
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
1. Anticancer Activity
Research has indicated that 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one shows significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's IC50 values against these cell lines suggest potent cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 10.29 |
| MCF-7 | 1.06 |
The median cytotoxic concentration (CC50) against normal cells was found to be greater than 100 μM, indicating a favorable therapeutic index .
2. Mechanism of Action
The mechanism behind its anticancer activity involves binding to the ATP-binding pocket of the epidermal growth factor receptor (EGFR), leading to inhibition of downstream signaling pathways critical for cancer cell survival and proliferation . Additionally, it has been shown to induce apoptosis in treated cells and cause cell cycle arrest in the G0/G1 phase .
3. Interaction with Biological Targets
Interaction studies reveal that this compound has a high binding affinity for various biological targets. Its structural attributes allow it to engage effectively with enzymes involved in cancer metabolism and progression .
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
Case Study 1: In Vitro Efficacy
A study evaluated the effects of 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one on A549 and MCF-7 cell lines. Results indicated that treatment led to significant reductions in cell viability compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Toxicity Assessment
Another study assessed the toxicity profile of the compound using non-cancerous cell lines. The findings revealed that while the compound effectively inhibited tumor cell growth, it exhibited minimal cytotoxicity towards normal cells, highlighting its selective action .
Structural Comparisons
The unique structure of 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one contributes to its biological activity. Comparisons with structurally similar compounds reveal differences in their biological profiles:
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| 1-Methylimidazo[4,5-b]pyridine | Similar imidazole-pyridine framework | Lacks hydroxyl groups |
| 2-Ethylaminoquinoline | Contains aromatic rings | Different nitrogen positioning |
| 6-Hydroxyquinoline | Hydroxylated aromatic system | Lacks imidazole structure |
The presence of hydroxyl groups in 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one enhances its solubility and reactivity with biological targets compared to other compounds .
Q & A
Q. What synthetic methodologies are recommended for synthesizing imidazo[4,5-b]pyridinone derivatives, and how can reaction conditions be optimized?
Answer:
- Key routes : Cyclization of amino-substituted pyridines with carboxylic acids or esters (e.g., via thermal or acid-catalyzed reactions) .
- Optimization : Control temperature (80–120°C), use polar aprotic solvents (DMF, DMSO), and employ catalysts like POCl₃ for imidazole ring formation .
- Purity : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures with NMR (¹H/¹³C) and LC-MS .
Q. How can spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identify characteristic peaks for ethyl (δ 1.2–1.4 ppm, triplet), hydroxyl (δ 4.5–5.5 ppm, broad), and pyridinone carbonyl (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns matching the fused bicyclic system .
- X-ray crystallography : Use SHELXL for refinement to resolve hydrogen bonding between hydroxyl groups and adjacent nitrogen atoms .
Q. What factors influence the reactivity of the hydroxyl and ethyl groups in this compound?
Answer:
- Hydroxyl groups : Participate in hydrogen bonding (affecting solubility) and can be acylated or alkylated under basic conditions (e.g., using acetic anhydride or methyl iodide) .
- Ethyl group : Steric hindrance may slow electrophilic substitution at the adjacent methyl position. Optimize regioselectivity using bulky bases (e.g., LDA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate biological targets for this compound?
Answer:
- Step 1 : Synthesize analogs with modified substituents (e.g., replace ethyl with propyl or hydroxyl with methoxy) .
- Step 2 : Screen against target libraries (e.g., kinase or GPCR panels) using fluorescence polarization assays.
- Step 3 : Correlate substituent electronic properties (Hammett σ values) with binding affinity trends .
- Case study : P2X7 receptor antagonists show improved activity with lipophilic substituents at the 2-methyl position .
Q. How should researchers address contradictory data in synthetic yields or biological activity?
Answer:
- Synthetic yields : Re-evaluate reaction stoichiometry (e.g., excess reagent ratios in cyclization steps) and moisture sensitivity of intermediates .
- Biological variability : Standardize assay conditions (e.g., cell passage number, serum-free media) and validate via dose-response curves (IC₅₀ ± SEM) .
- Statistical tools : Apply ANOVA to identify outlier datasets and use QSAR models to reconcile structural outliers .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
Answer:
- Docking : Use AutoDock Vina with PDB structures (e.g., 4N9H for kinases) to simulate ligand-receptor interactions .
- ADME prediction : SwissADME to assess logP (target <3), CYP3A4 inhibition risk, and BBB permeability .
- MD simulations : GROMACS for stability analysis of hydroxyl group interactions over 100-ns trajectories .
Q. What advanced techniques resolve regioselectivity challenges in functionalizing the imidazo[4,5-b]pyridinone core?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 4-position .
- Metal catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki coupling at the 7-position .
- Microwave synthesis : Enhance regioselectivity in heterocycle formation (e.g., 90% yield at 150°C, 20 min) .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | ↑ Cyclization |
| Solvent | DMF or DMSO | ↑ Solubility |
| Catalyst (POCl₃) | 1.2–1.5 equiv | ↑ Ring closure |
Q. Table 2. Key Spectroscopic Signatures
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Ethyl (CH₂CH₃) | 1.2 (t), 3.4 (q) | 12.5, 44.8 |
| Pyridinone C=O | – | 168.9 |
| Hydroxyl (-OH) | 5.1 (br) | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
